

# An In-depth Technical Guide on the Immunogenicity of 93-O17O Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the immunogenic properties of **93-O17O** nanoparticles, with a focus on their potential as a vaccine delivery platform. The information presented is synthesized from key studies exploring their impact on humoral and cellular immunity.

### Introduction to 93-O17O Nanoparticles

**93-O17O** nanoparticles are a type of lipidoid nanoparticle (LNP) that have shown promise in preclinical studies as a delivery vehicle for vaccine antigens.[1] These nanoparticles are formulated with specific lipids that contribute to their adjuvant properties, enhancing the immune response to co-administered antigens.[1] The inherent characteristics of nanoparticles, such as their size, shape, and surface properties, play a crucial role in their interaction with the immune system.[2][3][4] The **93-O17O** formulation, which includes the amine head lipidoid 93, has been identified as a potent inducer of antibody responses.[1] Understanding the immunogenicity of such nanoparticles is critical for the development of safe and effective nanomedicines and vaccines.[5][6]

## **Quantitative Data Summary**

The immunogenicity of **93-O17O** nanoparticles has been evaluated in preclinical models, with key quantitative data summarized below. These tables highlight the antibody responses and T-



cell activation elicited by **93-O17O**-F nanoparticles when used to deliver the model antigen ovalbumin (OVA).

Table 1: Humoral Immune Response to OVA Formulated with 93-O170-F Nanoparticles

| Formulation             | Mean Total IgG<br>Titer | Mean IgG1 Titer | Mean IgG2c Titer |
|-------------------------|-------------------------|-----------------|------------------|
| OVA alone               | Low                     | Low             | Undetectable     |
| OVA + Alum              | Moderate                | Moderate        | Undetectable     |
| OVA + 93-0170-F         | High                    | High            | Undetectable     |
| OVA + 93-O17O-F + cGAMP | High                    | High            | High             |

Data synthesized from studies demonstrating the antibody response to different OVA formulations.[1] cGAMP is a STING agonist used as an additional adjuvant.

Table 2: Cellular Immune Response to OVA Formulated with 93-O17O-F Nanoparticles

| Formulation             | Percentage of OVA-<br>specific CD8+ T cells in<br>Spleen | In vivo T-cell Killing<br>Activity |
|-------------------------|----------------------------------------------------------|------------------------------------|
| OVA alone               | Baseline                                                 | Low                                |
| OVA + Alum              | Baseline                                                 | Low                                |
| OVA + 93-0170-F         | Intermediate                                             | Intermediate                       |
| OVA + 93-017S-F         | Significantly Increased (~1.4%)                          | High                               |
| OVA + 93-O17S-F + cGAMP | Significantly Increased (~1.8%)                          | Very High                          |

Data synthesized from studies evaluating T-cell responses.[1] Note that detailed cellular response data was more extensively reported for the related 93-O17S-F formulation, which showed superior T-cell activation.



### **Experimental Protocols**

The following are detailed methodologies for key experiments used to characterize the immunogenicity of **93-O17O** nanoparticles.

- 3.1. Nanoparticle Formulation and Antigen Encapsulation
- Materials: **93-O17O** lipidoid, helper lipids (e.g., cholesterol, DOPE), model antigen (e.g., Ovalbumin), optional adjuvant (e.g., cGAMP).
- Procedure:
  - The lipid components are dissolved in an organic solvent.
  - The aqueous phase containing the antigen and any additional adjuvant is prepared.
  - The organic and aqueous phases are mixed under controlled conditions (e.g., microfluidic mixing) to allow for self-assembly of the lipid nanoparticles, encapsulating the antigen.
  - The resulting nanoparticle suspension is purified and concentrated using techniques such as dialysis or tangential flow filtration.
  - The size and zeta potential of the formulated nanoparticles are characterized using dynamic light scattering.
- 3.2. In Vivo Immunization Studies
- Animal Model: C57BL/6 mice are typically used.
- Immunization Schedule:
  - A prime-boost strategy is often employed. Mice are immunized on day 0 (prime) and day 14 (boost).
  - The nanoparticle formulations are administered via a relevant route, such as intramuscular or subcutaneous injection.
- Sample Collection:



- Blood samples are collected at specified time points (e.g., day 21) to analyze serum antibody levels.
- Spleens may be harvested at the end of the study to assess cellular immune responses.
- 3.3. Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer Determination
- Procedure:
  - ELISA plates are coated with the target antigen (e.g., OVA).
  - Plates are blocked to prevent non-specific binding.
  - Serial dilutions of serum samples from immunized mice are added to the plates.
  - Antigen-specific antibodies are detected using horseradish peroxidase (HRP)-conjugated secondary antibodies specific for different IgG isotypes (e.g., total IgG, IgG1, IgG2c).
  - A substrate solution is added, and the colorimetric reaction is measured using a plate reader.
  - Antibody titers are determined as the reciprocal of the highest dilution that gives a signal significantly above the background.[1]
- 3.4. In Vivo Cytotoxicity Assay for T-cell Killing Activity
- Procedure:
  - Splenocytes from naive mice are divided into two populations.
  - One population is pulsed with the specific peptide antigen (e.g., SIINFEKL peptide from OVA) and labeled with a high concentration of a fluorescent dye (e.g., CFSE).
  - The other population is not pulsed with the peptide and is labeled with a low concentration of the same fluorescent dye.
  - The two populations are mixed in a 1:1 ratio and adoptively transferred into the immunized mice.



- After a set period (e.g., 24 hours), splenocytes from the recipient mice are harvested and analyzed by flow cytometry.
- The percentage of specific killing is calculated based on the reduction in the peptidepulsed, high-dye-labeled population relative to the control population.[1]

#### **Signaling Pathways and Experimental Workflows**

4.1. Proposed Immunostimulatory Pathway of 93-O17O Nanoparticles

The immunogenicity of **93-O17O** nanoparticles is linked to their ability to be taken up by antigen-presenting cells (APCs), such as dendritic cells, leading to the activation of adaptive immune responses. The co-delivery of an antigen and, optionally, a pattern recognition receptor (PRR) agonist like cGAMP, can significantly enhance these responses.





Click to download full resolution via product page

Caption: Proposed signaling pathway for 93-O17O nanoparticle-mediated immune activation.



#### 4.2. Experimental Workflow for Assessing Immunogenicity

The overall process for evaluating the immunogenicity of **93-O17O** nanoparticles follows a structured workflow from formulation to in vivo testing and subsequent immunological analysis.



Click to download full resolution via product page

Caption: General experimental workflow for immunogenicity assessment.



### **Discussion**

The data indicates that **93-O17O**-F nanoparticles are effective at inducing a strong humoral immune response, characterized by high titers of total IgG and IgG1 antibodies against the model antigen OVA.[1] This suggests a predominant T helper 2 (TH2) cell-biased response.[1] The production of IgG2c, which is indicative of a T helper 1 (TH1) response, was not significantly stimulated by **93-O17O**-F alone but was achieved with the co-formulation of the STING agonist cGAMP.[1] A TH1 response is often desirable for cancer vaccines as it is associated with the activation of cytotoxic T lymphocytes.[1]

While the related 93-O17S-F nanoparticle formulation demonstrated a more robust induction of IgG2c and CD8+ T-cell responses, **93-O17O**-F still represents a significant improvement over the use of the antigen alone or formulated with the conventional adjuvant alum.[1] The choice of nanoparticle formulation can therefore be tailored to the specific type of immune response desired for a particular vaccine application. Further research into the precise mechanisms by which **93-O17O** nanoparticles interact with immune cells will be beneficial for the rational design of next-generation vaccine delivery systems. The toxicological profile of any nanoparticle formulation is also a critical consideration for its clinical translation.[7][8]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. In situ cancer vaccination using lipidoid nanoparticles PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. The Impact of Nanoparticles on the Immune System: A Gray Zone of Nanomedicine [immunologyresearchjournal.com]
- 5. Frontiers | Nanoparticle Vaccines Against Infectious Diseases [frontiersin.org]
- 6. Immunogenicity of lipid nanoparticles and its impact on the efficacy of mRNA vaccines and therapeutics PMC [pmc.ncbi.nlm.nih.gov]



- 7. Toxicological status of nanoparticles: What we know and what we don't know PMC [pmc.ncbi.nlm.nih.gov]
- 8. Toxicity of Nanoparticles and an Overview of Current Experimental Models PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide on the Immunogenicity of 93-O17O Nanoparticles]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15576624#exploring-the-immunogenicity-of-93-o17o-nanoparticles]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com